molecular formula C13H11ClN2O2S B2827608 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320885-74-1

6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B2827608
CAS RN: 2320885-74-1
M. Wt: 294.75
InChI Key: BPQBCQCNIZKFJZ-UHFFFAOYSA-N
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Description

The compound “6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyridine ring. Attached to this core is a sulfonyl group (-SO2-) linked to a 2-chlorophenyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like nucleophilic aromatic substitution, condensation, and cyclization . The sulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrrole and pyridine), a sulfonyl group, and a chlorine atom on the phenyl ring . These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles, and the chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a sulfonyl group could potentially make the compound relatively stable. The chlorine atom could make the compound more polar, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis Methods and Structural Diversity

Pyrazolo[3,4-b]pyridines exist in two tautomeric forms : Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: 1H-isomers and 2H-isomers . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds exhibit diverse substituents at positions N1, C3, C4, C5, and C6. The synthetic methods for their preparation involve starting from either a preformed pyrazole or pyridine ring .

a. Kinase Inhibition: Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. For example, they exhibit activity against KDR kinase, which is relevant in cancer research and angiogenesis inhibition .

b. Anticancer Agents: These compounds have shown potential as anticancer agents due to their structural similarity to purine bases (adenine and guanine). Researchers explore their effects on cell proliferation, apoptosis, and tumor growth .

c. Anti-inflammatory Properties: Pyrazolo[3,4-b]pyridines may modulate inflammatory pathways. Their anti-inflammatory potential makes them interesting candidates for drug development .

d. Antiviral Activity: Some derivatives exhibit antiviral properties. Researchers investigate their effects against specific viruses, potentially contributing to antiviral drug discovery .

e. Neurological Disorders: Given their structural resemblance to purines, pyrazolo[3,4-b]pyridines are studied for their impact on neurological disorders. They may influence neurotransmitter systems or neuronal pathways .

f. Metabolic Disorders: Researchers explore the metabolic effects of these compounds, including their potential role in diabetes, obesity, and related conditions .

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential uses. This could include in vitro and in vivo testing, as well as studies to determine its mechanism of action .

properties

IUPAC Name

6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBCQCNIZKFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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